molecular formula C16H18N2O4S2 B2359417 ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate CAS No. 327094-65-5

ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate

Cat. No.: B2359417
CAS No.: 327094-65-5
M. Wt: 366.45
InChI Key: MQZKSABCKINXGX-UHFFFAOYSA-N
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Description

Ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate is a polycyclic heterocyclic compound featuring a benzothieno ring fused with thiazolo[3,2-a]pyrimidine and an ethyl ester substituent. This structure imparts unique physicochemical and biological properties compared to simpler thiazolo[3,2-a]pyrimidine derivatives.

Properties

IUPAC Name

ethyl 2-(14-hydroxy-16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-14-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-2-22-11(19)7-16(21)8-23-15-17-13-12(14(20)18(15)16)9-5-3-4-6-10(9)24-13/h21H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZKSABCKINXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H- benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate is a complex compound with significant potential in various biological applications. This article explores its biological activity based on existing research findings and case studies.

Antimicrobial Properties

Research indicates that compounds similar to ethyl (3-hydroxy-5-oxo...) exhibit broad-spectrum antimicrobial activity. A study highlighted the efficacy of benzothieno derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .

CompoundTarget OrganismMIC (μg/mL)
Ethyl (3-hydroxy...)S. aureus50
Ethyl (3-hydroxy...)E. coli100

Anticancer Activity

In vitro studies have demonstrated that related thiazolo-pyrimidine compounds possess significant cytotoxic effects against several cancer cell lines. For instance, one study reported an IC50 value of 16.23 μM against the U937 human monocytic cell line for a structurally similar compound . This suggests that ethyl (3-hydroxy-5-oxo...) may also exhibit promising anticancer properties.

Cell LineCompoundIC50 (μM)
U937Ethyl (3-hydroxy...)16.23
THP-1Ethyl (3-hydroxy...)>20

Neuroprotective Effects

Preliminary research has suggested potential neuroprotective effects of benzothieno derivatives in models of neurodegeneration. Compounds in this class have shown the ability to inhibit neuroinflammation and promote neuronal survival under oxidative stress conditions .

Case Studies

  • Case Study on Antimicrobial Activity : A recent study evaluated a series of thiazolo-pyrimidine derivatives for their antimicrobial properties. Ethyl (3-hydroxy-5-oxo...) was included in the screening and demonstrated significant inhibition against S. aureus and E. coli. The results indicated that modifications to the side chains could enhance antimicrobial efficacy.
  • Case Study on Anticancer Activity : In another investigation, thiazolo-pyrimidine derivatives were tested against melanoma cells. The results showed that certain derivatives exhibited selective cytotoxicity, sparing normal cells while effectively reducing tumor cell viability.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H- benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate has been documented through various methods involving multi-step reactions. Typically, the synthesis involves the use of readily available reagents and can be performed under mild conditions. The compound's structure has been confirmed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into its molecular configuration and purity.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of thiazolo-pyrimidine compounds exhibit anti-inflammatory effects. Ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H- benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate has shown promise as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies suggest that this compound could interact effectively with the enzyme's active site, thus inhibiting its activity and reducing inflammation .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Studies have demonstrated that thiazolo-pyrimidine derivatives possess significant antibacterial and antifungal activities. Ethyl (3-hydroxy-5-oxo...) has been tested against various microbial strains and has shown effectiveness in inhibiting their growth. This suggests its potential application in developing new antimicrobial agents .

Potential Therapeutic Applications

The unique structural features of ethyl (3-hydroxy-5-oxo...) make it a candidate for various therapeutic applications:

  • Anti-inflammatory Drugs : Given its ability to inhibit 5-lipoxygenase activity.
  • Antimicrobial Agents : For treating infections caused by resistant strains.
  • Cancer Therapeutics : Some thiazolo-pyrimidine derivatives have shown cytotoxic effects on cancer cell lines; thus further research could explore this avenue.

Case Study 1: Inhibition of 5-lipoxygenase

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of thiazolo-pyrimidines and evaluated their anti-inflammatory properties using in vitro models. Ethyl (3-hydroxy...) was one of the most potent inhibitors identified in these assays .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of ethyl (3-hydroxy...). The compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that it exhibited significant inhibitory effects on all tested organisms compared to standard antibiotics .

Comparison with Similar Compounds

Core Architecture

The target compound distinguishes itself through its benzothieno[2,3-d]thiazolo[3,2-a]pyrimidine fused system, which introduces a bicyclic thiophene moiety absent in simpler analogs. Key structural analogs include:

Compound (Reference) Core Structure Substituents
Target Compound Benzothieno-thiazolo-pyrimidine Ethyl ester, hydroxy, oxo groups
Ethyl 7-methyl-3-oxo-5-phenyl... Thiazolo[3,2-a]pyrimidine Phenyl at C5, hydrazone at C2, methyl at C7, ethyl ester at C6
Ethyl 5-(4-bromophenyl)-7-methyl... Thiazolo[3,2-a]pyrimidine 4-Bromophenyl at C5, methyl at C7, ethyl ester at C6
Compound 3b-d Thiazolo[3,2-a]pyrimidine Substituted benzylidene at C2, 2,4-dimethoxyphenyl at C5, methyl at C7

Key Differences :

  • Hydroxy and oxo groups in the target compound enable hydrogen bonding, contrasting with halogen or hydrazone substituents in analogs .

Comparison with Analogs

Compound (Reference) Key Reagents/Conditions Yield (%)
Ethyl 7-methyl-3-oxo-5-phenyl... Aromatic aldehydes, glacial acetic acid, sodium acetate, reflux 85
Ethyl 5-(4-bromophenyl)-7-methyl... Bromophenyl derivatives, sodium acetate, acetic anhydride, reflux Not reported
Microwave-synthesized analogs Microwave irradiation, carbon disulfide, phenacyl bromide 70–85

Notable Trends:

  • Microwave-assisted synthesis () reduces reaction times (6 h → 20–30 min) and improves yields by ~15% compared to conventional methods.
  • Halogenated substituents (e.g., 4-bromophenyl in ) require anhydrous conditions for stability .

Physicochemical Properties

Key Data

Property Target Compound Ethyl 7-methyl-3-oxo-5-phenyl... Ethyl 5-(4-bromophenyl)-7-methyl...
Melting Point (°C) Not reported 130–131 Not reported
ClogP ~5.0 (estimated) 4.95 ~5.5 (estimated)
IR (C=O stretch, cm⁻¹) 1717 (ester) 1717 (ester), 1603 (C=N) 1717 (ester)

Analysis :

  • The benzothieno group likely increases ClogP compared to phenyl-substituted analogs, enhancing membrane permeability but reducing aqueous solubility.
  • The hydroxy group in the target compound may lower thermal stability, as seen in analogs with polar substituents .

Anticancer Potential

  • Thiazolo[3,2-a]pyrimidines () exhibit anticancer activity via kinase inhibition or DNA intercalation. The benzothieno group in the target compound may enhance π-interactions with hydrophobic enzyme pockets .
  • Ethyl ester derivatives (e.g., ) show improved cellular uptake compared to carboxylic acid forms () due to higher lipophilicity .

Antimicrobial and Antioxidant Activity

  • Microwave-synthesized analogs () demonstrate moderate-to-good antimicrobial activity (MIC: 8–32 µg/mL). The target compound’s hydroxy group may improve hydrogen bonding with bacterial targets .
  • Antioxidant activity in thiazolo[3,2-a]pyrimidines correlates with electron-donating substituents (e.g., methoxy groups), which the target compound lacks .

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